molecular formula C22H18O3 B408228 3,4-dimethylphenyl 9H-xanthene-9-carboxylate

3,4-dimethylphenyl 9H-xanthene-9-carboxylate

Cat. No.: B408228
M. Wt: 330.4g/mol
InChI Key: OYBXDAHBPJKQHZ-UHFFFAOYSA-N
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Description

3,4-dimethylphenyl 9H-xanthene-9-carboxylate is a chemical compound that belongs to the xanthene family. Xanthene derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound, in particular, is characterized by its unique structure, which includes a xanthene core and a 3,4-dimethyl-phenyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethylphenyl 9H-xanthene-9-carboxylate typically involves the esterification of xanthene-9-carboxylic acid with 3,4-dimethylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethylphenyl 9H-xanthene-9-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 3,4-dimethylphenyl 9H-xanthene-9-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a promising candidate for drug development .

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential. Research has shown that xanthene derivatives can inhibit certain enzymes and pathways involved in disease progression .

Industry

In the industrial sector, this compound is used in the production of dyes and pigments. Its fluorescent properties make it suitable for use in various applications, including imaging and diagnostics .

Mechanism of Action

The mechanism of action of 3,4-dimethylphenyl 9H-xanthene-9-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dimethylphenyl 9H-xanthene-9-carboxylate is unique due to its specific ester group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, including drug development and industrial processes .

Properties

Molecular Formula

C22H18O3

Molecular Weight

330.4g/mol

IUPAC Name

(3,4-dimethylphenyl) 9H-xanthene-9-carboxylate

InChI

InChI=1S/C22H18O3/c1-14-11-12-16(13-15(14)2)24-22(23)21-17-7-3-5-9-19(17)25-20-10-6-4-8-18(20)21/h3-13,21H,1-2H3

InChI Key

OYBXDAHBPJKQHZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C

Canonical SMILES

CC1=C(C=C(C=C1)OC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C

Origin of Product

United States

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